Divicine Sulfate
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Overview
Description
Divicine sulfate is a derivative of divicine, a compound found in fava beans and Lathyrus sativus. Divicine itself is known for its oxidant and base properties, and it plays a role in the development of favism, a hemolytic response in individuals with glucose-6-phosphate dehydrogenase deficiency
Preparation Methods
Synthetic Routes and Reaction Conditions
Divicine sulfate can be synthesized through a multi-step process. One method involves the following steps :
Starting Material: 2,6-diamino-4-hydroxypyrimidine.
Oxidation: The starting material is treated with potassium persulfate (K2S2O8) in an alkaline medium to form this compound.
Isolation: The reaction mixture is acidified with hydrochloric acid (HCl), and the precipitate is filtered, washed with water, and dried.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Divicine sulfate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form reactive oxygen species such as hydrogen peroxide and superoxide anion.
Aminolysis: Reacts with benzylamine to form N,N’-dibenzylamide of oxalic acid.
Common Reagents and Conditions
Oxidation: Potassium persulfate (K2S2O8) in alkaline medium.
Aminolysis: Benzylamine in the presence of air.
Hydrolysis: Aqueous ammonia and atmospheric oxygen.
Major Products
Oxidation: Reactive oxygen species.
Aminolysis: N,N’-dibenzylamide of oxalic acid.
Hydrolysis: Aminohydroxy-sym-triazinecarboxylic acid.
Scientific Research Applications
Divicine sulfate has several scientific research applications:
Mechanism of Action
Divicine sulfate exerts its effects through the generation of reactive oxygen species. Upon hydrolysis of the inactive β-glucoside vicine, reduced divicine is formed. This compound reacts with oxygen to produce superoxide anion and hydrogen peroxide, which are strong oxidizers of NADPH and glutathione . In glucose-6-phosphate dehydrogenase-deficient red cells, this leads to oxidative stress and hemolysis .
Comparison with Similar Compounds
Divicine sulfate is similar to other pyrimidine derivatives, such as:
Vicine: The β-glucoside precursor of divicine, found in fava beans.
Convicine: Another pyrimidine derivative found in fava beans, structurally similar to vicine.
Uniqueness
This compound is unique due to its ability to generate reactive oxygen species and its role in the development of favism. Its chemical properties and reactions make it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C8H14N8O8S |
---|---|
Molecular Weight |
382.31 g/mol |
IUPAC Name |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O2.H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);(H2,1,2,3,4) |
InChI Key |
CKNOXJJKFIPPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
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